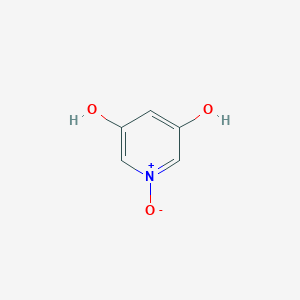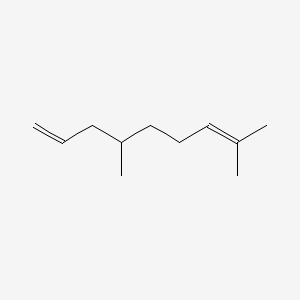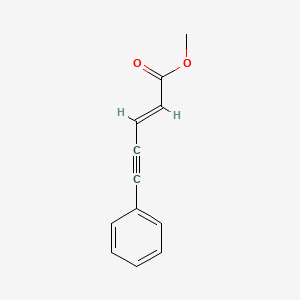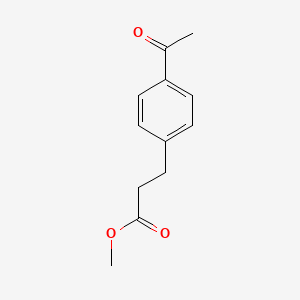![molecular formula C19H18N2O B15348763 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B15348763.png)
9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-one is a complex organic compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The benzyl group can be introduced through subsequent reactions, such as Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of quinoline derivatives has been extensively studied. This compound may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Quinoline derivatives have been used in the treatment of malaria and other diseases. The specific biological activity of 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one would need to be evaluated through biological assays and clinical trials.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism by which 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one exerts its effects would depend on its biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways involved would need to be identified through biochemical studies.
類似化合物との比較
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial drug with a similar structure.
Methaqualone: A sedative-hypnotic drug.
Uniqueness: 9-Benzyl-2,3,4,9-tetrahydro-1-methyl-1H-pyrrolo[3,4-b]quinolin-4-one is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C19H18N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
9-benzyl-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C19H18N2O/c1-20-12-11-16-18(22)15-9-5-6-10-17(15)21(19(16)20)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChIキー |
TWEOYNVFXSVKQL-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)

![Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-](/img/structure/B15348720.png)
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)

![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)




![Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate](/img/structure/B15348773.png)
